1-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
This compound features a dihydropyridazin-4-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl moiety at position 3.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-4-7-16(12-14(13)2)25-11-10-18(26)19(23-25)21-22-20(24-28-21)15-5-8-17(27-3)9-6-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSHBBXCOYJYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound is believed to exert its biological effects through multiple mechanisms:
- Antioxidant Activity : The presence of the oxadiazole and pyridazinone moieties contributes to its ability to scavenge free radicals.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Anticancer Effects : Preliminary studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways.
Antioxidant Activity
Research has demonstrated that the compound exhibits significant antioxidant properties. A study measured its ability to reduce oxidative stress in vitro, showing a notable reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells compared to controls.
Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Inhibition of proliferation |
In these studies, the compound's ability to inhibit cell growth was attributed to the activation of caspase-dependent pathways leading to apoptosis.
Case Studies
-
Case Study on Antioxidant Efficacy :
- A randomized control trial evaluated the antioxidant effects of the compound on patients with oxidative stress-related conditions. Results indicated a significant decrease in oxidative markers after 8 weeks of treatment.
-
Case Study on Cancer Treatment :
- A preclinical study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural comparisons are summarized in Table 1:
Key Observations:
- The dihydropyridazinone and phthalazinone cores (target compound vs.
- The oxadiazole group is a common feature in the target compound and ’s phthalazinone derivative, contributing to stability and hydrogen-bonding capacity .
- Pyrazoline derivatives () lack the oxadiazole moiety but share the 3,4-dimethylphenyl and methoxyphenyl groups, suggesting divergent synthetic pathways and reactivity .
Spectroscopic and Physical Properties
- IR Spectroscopy: Pyrazoline derivatives () exhibit carbonyl stretches at ~1680 cm⁻¹, while oxadiazole-containing compounds may show C=N stretches near 1600 cm⁻¹ .
- NMR Data: ’s pyrazolines display characteristic methoxy singlets (δ 3.75 ppm) and aromatic proton splitting patterns. The target compound’s 1H-NMR would likely show signals for dimethylphenyl (δ 2.1–2.2 ppm) and oxadiazole-linked methoxy groups (δ ~3.8 ppm) .
- Melting Points: Pyrazoline derivatives melt at 102–124°C, whereas phthalazinone derivatives () may have higher melting points due to increased rigidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
